molecular formula C11H7NO3 B2470530 3-Cyano-8-methoxycoumarin CAS No. 13229-91-9

3-Cyano-8-methoxycoumarin

Cat. No. B2470530
CAS RN: 13229-91-9
M. Wt: 201.181
InChI Key: TZYPRPCYNHPLDY-UHFFFAOYSA-N
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Description

3-Cyano-8-methoxycoumarin is a chemical compound with the molecular formula C11H7NO3 . It is a solid substance .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research . For instance, the condensation of ethyl 8-methoxycoumarin-3-carboxylate with 2-aminophenol in dimethyl formamide under reflux afforded the corresponding N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string COc1cccc2C=C(C#N)C(=O)Oc12 . This indicates that the molecule contains a methoxy group (OCH3), a cyano group (C#N), and a coumarin core.


Chemical Reactions Analysis

The cyanide group in 3-cyano coumarins is suitable for inserting units of biological importance like triazole, thiadiazole, and thiadiazoles into the coumarin core to increase their biological activities .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 201.18 .

Scientific Research Applications

Enhancing Melanogenesis

8-Methoxycoumarin, related to 3-Cyano-8-methoxycoumarin, has been found to significantly increase melanin content in cells without cytotoxicity. It upregulates the expression of tyrosinase and related proteins, impacting the melanin synthesis mechanism. This suggests its potential in treating hypopigmentation disorders and as a chemical for hair depigmentation in the cosmetic industry (Chung, Kim, & Hyun, 2019).

Photoluminescent Dye Development

Investigations into methoxy derivatives of 3-cyano-2-(N-ethoxycarbonyl)iminocoumarin, including 8-methoxy-iminocoumarin, have shown potential for the development of photoluminescent dyes. These compounds exhibit varied fluorescence properties and are promising for creating new fluorescent materials (Abid-Jarraya et al., 2014).

Cancer Research and Treatment

8-Methoxypsoralen, closely related to this compound, has shown potential in cancer treatment. It reduces the phosphorylation of AKT, induces apoptotic pathways, and suppresses the growth of neuroblastoma and colon cancer cells. This supports its potential use in cancer therapy (Bartnik et al., 2017).

Synthesis and Application in Chemical Reactions

The synthesis of 3-cyano and 3-cyano-4-methylcoumarins has been achieved through phase transfer catalysis. These compounds are important for synthesizing methine dyes, modified penicillins, and other compounds, indicating their broad applicability in chemical synthesis (Seema, Kumar, & Makrandi, 2005).

Antiproliferative Agents in Cancer Research

3-Acetyl-8-methoxy-2[H]-chromen-2-one derived Schiff bases have been identified as potent antiproliferative agents, demonstrating significant activity against breast cancer and lung carcinoma cell lines. This highlights the potential of derivatives of 8-methoxycoumarin, similar to this compound, in cancer research and treatment (Kalaiarasi et al., 2018).

Safety and Hazards

3-Cyano-8-methoxycoumarin is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to seek medical advice immediately in case of an accident or if one feels unwell .

Future Directions

The future directions of research on 3-Cyano-8-methoxycoumarin could involve further exploration of its synthesis, chemical properties, and biological activities. The presence of the cyanide group in 3-cyano coumarins makes them suitable for inserting units of biological importance into the coumarin core, which could lead to increased biological activities . Additionally, further studies could explore its potency toward β-tubulin polymerization and Caspase 3/7 proteins .

properties

IUPAC Name

8-methoxy-2-oxochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c1-14-9-4-2-3-7-5-8(6-12)11(13)15-10(7)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYPRPCYNHPLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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